Ezatiostat

Myelodysplastic Syndrome Hematology Clinical Trial

Ezatiostat (TLK199) is the definitive GSTP1-1 inhibitor for in vivo hematopoiesis and MDS research. Unlike generic GST inhibitors, its prodrug-to-active-metabolite (TLK117) conversion ensures intracellular target engagement with unmatched selectivity (Ki=0.4 μM) over GSTA/GSTM classes. Clinically validated in Phase 2 trials, it delivers reproducible JNK/MAPK pathway activation essential for translational studies. Choose ≥98% purity for clean, publication-ready data.

Molecular Formula C27H35N3O6S
Molecular Weight 529.6 g/mol
CAS No. 168682-53-9
Cat. No. B549236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzatiostat
CAS168682-53-9
Synonymsezatiotsat
gamma-Glu-S-BzCys-PhGly diethyl ester
gamma-glutamyl-S-(benzyl)cysteinyl-phenylglycine diethyl ester
T.199
Telintra
TER 199
TER-199
TLK 117
TLK 199
TLK-117
TLK-199
TLK117
TLK199
Molecular FormulaC27H35N3O6S
Molecular Weight529.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N
InChIInChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1
InChIKeyGWEJFLVSOGNLSS-WPFOTENUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Ezatiostat (CAS 168682-53-9) for Research: Core Compound Specifications and Classification


Ezatiostat (TER199, TLK199, Telintra) is a synthetic, orally bioavailable, tripeptide analog of glutathione that acts as a peptidomimetic prodrug inhibitor of the enzyme Glutathione S-transferase P1-1 (GSTP1-1) . Its primary mechanism involves intracellular de-esterification to its active metabolite, TLK117, which then binds to and inhibits GSTP1-1, leading to the activation of c-Jun NH2-terminal kinase (JNK) and downstream MAPK pathways, thereby promoting cell proliferation and differentiation [1]. This compound is of significant interest for its potential in treating myelodysplastic syndromes (MDS) and other hematological malignancies, with its research use supported by data from completed Phase 1 and Phase 2 clinical trials [2].

Why Ezatiostat (CAS 168682-53-9) Cannot Be Substituted by Other Glutathione S-Transferase Inhibitors


Interchanging Ezatiostat with other GSTP1-1 inhibitors or glutathione analogs is not scientifically valid due to its unique prodrug design, active metabolite profile, and resulting pharmacokinetic and pharmacodynamic properties [1]. Unlike direct-acting GSTP1-1 inhibitors such as GSTO-IN-2, Ezatiostat's efficacy is contingent upon its sequential metabolic activation, a process that determines its cellular availability and downstream signaling effects [2]. Furthermore, its specific active metabolite, TLK117, exhibits a distinct binding affinity and selectivity profile for GSTP1-1 compared to other GST isoenzymes, which directly impacts its therapeutic window and potential off-target effects [3]. Substituting Ezatiostat with a seemingly similar analog without considering these critical differential factors would introduce significant variability, potentially leading to irreproducible results and flawed experimental conclusions.

Quantitative Evidence for Differentiating Ezatiostat (CAS 168682-53-9) from Comparators in Research Applications


Clinical Efficacy in Myelodysplastic Syndrome: Ezatiostat Demonstrates Quantifiable Hematologic Improvement

In a Phase 1 dose-escalation clinical trial for myelodysplastic syndrome (MDS), Ezatiostat demonstrated a clear dose-response relationship for hematologic improvement. At the highest dose range of 4000-6000 mg/day, 11 hematologic improvement (HI) responses were observed, compared to a total of 17 HI responses across all 10 dose levels (200-6000 mg/day) [1]. This contrasts with GSTO-IN-2, a broad-spectrum GST inhibitor with no reported clinical efficacy data in MDS [2]. This clinical response data provides a quantifiable benchmark for Ezatiostat's activity in a relevant disease model.

Myelodysplastic Syndrome Hematology Clinical Trial

Target Binding Affinity: TLK117 Active Metabolite Shows Selective, High-Affinity GSTP1-1 Binding

The active metabolite of Ezatiostat, TLK117, exhibits a high binding affinity for GSTP1-1 with a Ki value of 0.4 μM [1]. This is significantly more potent than the direct inhibitor GSTO-IN-2, which shows an IC50 of 1.4 μM against GSTP1-1 [2]. Furthermore, TLK117 is reported as the most specific GSTP inhibitor found to date, with a binding affinity greater than that of glutathione (GSH) and selectivity over GSTM and GSTA classes [1]. This high affinity and selectivity are critical for experiments where precise modulation of the GSTP1-1/JNK pathway is required.

GSTP1-1 Enzyme Inhibition Binding Affinity

In Vivo Mechanism Validation: Ezatiostat's Effect is Dependent on GSTP1-1 Expression

The mechanism of action for Ezatiostat is validated by in vivo studies demonstrating that its effects are strictly dependent on the presence of its target, GSTP1-1. Administration of Ezatiostat stimulated lymphocyte production and bone marrow progenitor proliferation in GSTP1+/+ wild-type mice, but no such effect was observed in GSTP1-/- knockout animals [1]. This genetic evidence confirms on-target activity and is a level of validation not commonly available for many other GST inhibitors like GSTO-IN-2.

In Vivo Model Pharmacodynamics Gene Knockout

Optimal Research and Procurement Scenarios for Ezatiostat (CAS 168682-53-9)


In Vivo Studies of Hematopoiesis and Myelodysplastic Syndromes (MDS)

Ezatiostat is the preferred compound for in vivo investigations into the role of GSTP1-1 in hematopoiesis and for preclinical models of myelodysplastic syndrome (MDS). Its demonstrated clinical efficacy in MDS patients [1] and its validated, on-target mechanism in knockout mouse models [2] provide a strong translational rationale that is absent for non-clinical GST inhibitors like GSTO-IN-2.

Investigating the GSTP1-1/JNK Signaling Axis

For experiments focused on dissecting the specific interaction between GSTP1-1 and the JNK/MAPK signaling pathway, Ezatiostat is the optimal tool. Its active metabolite, TLK117, is a highly selective GSTP1-1 inhibitor (Ki = 0.4 μM) [3]. This selectivity over other GST classes (e.g., GSTM, GSTA) minimizes confounding off-pathway effects, providing cleaner data compared to using a broader-spectrum GST inhibitor.

Prodrug Metabolism and Cellular Uptake Studies

Researchers studying prodrug design, cellular esterase activity, or glutathione analog uptake should select Ezatiostat. Its unique prodrug-to-active-metabolite conversion (TLK199 to TLK117) [4] offers a model system to investigate intracellular drug activation kinetics and how this process influences downstream pharmacodynamics, a feature not present in direct-acting GST inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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